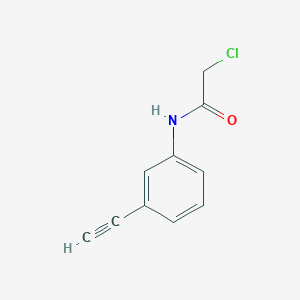

2-chloro-N-(3-ethynylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-ethynylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCNHUNGSIYWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384156 | |

| Record name | 2-chloro-N-(3-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-85-7 | |

| Record name | 2-Chloro-N-(3-ethynylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(3-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological activity of 2-chloro-N-(3-ethynylphenyl)acetamide derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-N-(3-ethynylphenyl)acetamide Derivatives

Abstract

The 2-chloro-N-acetamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and herbicidal properties.[1][2] The introduction of a 3-ethynylphenyl substituent onto this scaffold presents a unique opportunity for drug discovery. The chloroacetamide moiety can function as a reactive electrophile, or "warhead," capable of forming covalent bonds with nucleophilic residues in target proteins.[3] Simultaneously, the terminal alkyne of the ethynylphenyl group serves as a versatile synthetic handle for "click chemistry" or as a key pharmacophore for interacting with specific enzyme active sites, such as those in protein kinases.[4][5] This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel this compound derivatives, with a primary focus on their potential as covalent kinase inhibitors for cancer therapy and as antimicrobial agents.

Rationale and Design Strategy

The core concept behind this class of compounds is the synergistic combination of two key functional groups:

-

The α-Chloroacetamide Warhead: This group is a well-established electrophile used in targeted covalent inhibitors.[6] It can react with the thiol group of cysteine residues often found in the active sites of protein kinases, leading to irreversible or long-lasting inhibition.[3][7] This covalent bonding mechanism can provide high potency and selectivity and overcome resistance mechanisms associated with non-covalent inhibitors.

-

The 3-Ethynylphenyl Group: This moiety offers several strategic advantages. The terminal alkyne can form specific interactions within an ATP-binding pocket. Furthermore, its presence provides a reactive handle for modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the rapid synthesis of a diverse library of derivatives to explore structure-activity relationships (SAR).[4]

Our hypothesis is that combining these two moieties will yield potent, selective, and covalent inhibitors of key biological targets. This guide outlines the experimental roadmap to test this hypothesis.

Synthesis and Characterization

The synthesis of this compound derivatives is typically achieved through a straightforward acylation reaction.

Protocol 1: Synthesis of this compound

Materials:

-

3-Ethynylaniline

-

Chloroacetyl chloride

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethynylaniline (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. Caution: The reaction is exothermic.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to obtain the pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Hypothesized Biological Activities & Mechanisms

Anticancer Activity: Covalent Kinase Inhibition

The combination of the chloroacetamide warhead and the ethynylphenyl scaffold strongly suggests a potential mechanism of action as a covalent kinase inhibitor.[3][5] Many kinases, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK), have a non-catalytic cysteine residue near the ATP binding site that can be targeted by electrophilic inhibitors.[7]

Proposed Mechanism of Action: The inhibition is proposed to follow a two-step mechanism:

-

Reversible Binding (Kᵢ): The inhibitor first binds non-covalently to the kinase active site, driven by interactions of the ethynylphenyl ring and other parts of the molecule.

-

Irreversible Covalent Bonding (k_inact): Once properly oriented, the electrophilic chloroacetamide group reacts with the nearby cysteine residue, forming a permanent covalent bond and inactivating the enzyme.

Antimicrobial Activity

Chloroacetamide derivatives have demonstrated broad-spectrum antimicrobial activity.[1][2] The mechanism is likely related to the alkylation of essential bacterial enzymes or proteins, leading to disruption of cellular processes and cell death. The lipophilicity of the ethynylphenyl group may enhance cell wall penetration.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Evaluation

This protocol determines the concentration of the compound that inhibits the metabolic activity of cancer cells by 50% (IC₅₀). The assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8]

Materials:

-

Cancer cell line(s) of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

-

96-well flat-bottom plates

-

Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

This assay determines the kinetic parameters Kᵢ and k_inact for covalent inhibitors. By measuring the IC₅₀ at different pre-incubation times, the time-dependent nature of the inhibition can be quantified.[6][11]

Materials:

-

Purified target kinase and its specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Pre-incubation: Prepare reactions containing the kinase and varying concentrations of the inhibitor in kinase buffer. Incubate these mixtures for different periods (e.g., 0, 15, 30, 60, 120 minutes) at room temperature.

-

Initiate Kinase Reaction: After each pre-incubation period, initiate the kinase reaction by adding a mixture of the substrate and ATP. Allow the reaction to proceed for a fixed time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Detection: Stop the reaction and measure the remaining kinase activity using an appropriate detection method (e.g., luminescence for ADP-Glo™).

-

Data Analysis:

-

For each pre-incubation time point, plot the kinase activity against the inhibitor concentration to determine an IC₅₀ value.

-

Plot the obtained IC₅₀ values against the pre-incubation time.

-

Fit the data to the following equation to determine k_inact and Kᵢ: IC₅₀(t) = Kᵢ * (1 + (k_inact * t) / ln(2)) where 't' is the pre-incubation time.

-

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations. Leave one column as a positive control (broth + bacteria, no compound) and one as a sterility control (broth only).[14]

-

Inoculation: Dilute the standardized bacterial inoculum so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.[15]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and SAR analysis.

Table 1: Hypothetical In Vitro Anticancer Activity Data (Note: Data are for illustrative purposes only)

| Compound ID | R-Group Modification | Cell Line | IC₅₀ (µM) | k_inact (s⁻¹) | Kᵢ (µM) |

| Lead-001 | H | A549 | 1.2 ± 0.2 | 0.0025 | 0.8 |

| Lead-002 | 4-F | A549 | 0.8 ± 0.1 | 0.0031 | 0.5 |

| Lead-003 | 4-OCH₃ | A549 | 2.5 ± 0.4 | 0.0019 | 1.5 |

| Lead-004 | H | MCF-7 | 3.1 ± 0.5 | - | - |

Table 2: Hypothetical Antimicrobial Activity Data (Note: Data are for illustrative purposes only)

| Compound ID | R-Group Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Lead-001 | H | 8 | 16 |

| Lead-002 | 4-F | 4 | 8 |

| Lead-003 | 4-OCH₃ | 16 | 32 |

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The inherent reactivity of the chloroacetamide group, combined with the versatility of the ethynylphenyl moiety, makes these compounds particularly attractive candidates for covalent kinase inhibitors and antimicrobial drugs. The protocols detailed in this guide provide a robust framework for synthesizing these derivatives, evaluating their biological activity, and elucidating their mechanisms of action. Future work should focus on generating a diverse library of analogs to build a comprehensive structure-activity relationship, performing proteome-wide selectivity studies to identify on- and off-targets, and ultimately advancing lead compounds into preclinical in vivo models.

References

(Consolidated list of all cited sources)

- Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9.

-

Roche. MTT Assay Protocol. Available from: [Link]

- International Journal of Pharma Sciences and Research.

- Zhang J, et al. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods Mol Biol. 2016;1394:237-47.

- BenchChem. Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". 2025.

- Backus KM, et al. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors.

- Biology LibreTexts. 13.

- National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. 2013.

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

-

Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]

- Ahmed R, et al. Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. South Eastern European Journal of Public Health. 2025.

- De Cesco S, et al.

- Johnson AR, et al. A practical guide for the assay-dependent characterisation of irreversible inhibitors. Medchemcomm. 2017;8(12):2111-2126.

- Böger P, et al. Chloroacetamide Herbicides. In: Modern Crop Protection Compounds. Wiley-VCH; 2007.

- Shavva AG, et al. Synthesis of New 2-(4-Oxothiazolidin-2-ylidene)-acetamides as Potential Antimicrobial Agents. J Heterocyclic Chem. 2020.

- Lesyk R, et al. SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLDS. ScienceRise: Pharmaceutical Science. 2024.

- Khazir J, et al. A common pharmacophore hypothesis derived from established EGFR inhibitors enabled virtual screening of the synthesized library. Chem Biodivers. 2025.

- Yushyn I, Holota S, Lesyk R. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank. 2022.

- Yadav HK, et al. Synthesis, Physiochemical Assessment, Characterization, And Anticancer Activity of 2-Chloro-N-(4-((2,3-Dihydro-4h-1,4-Oxazin-4-Yl)Sulfonyl) Phenyl) Acetamide Derivatives. African Journal of Biomedical Research. 2024.

- ResearchGate. Biological activity of compounds 30003-30007 and 40003-40007.

- Le T, et al. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules. 2021.

- Spatafora C, et al.

- Pacheco DJ, Trilleras J. N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity. J Braz Chem Soc. 2013.

- Khan I, et al. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Molecules. 2023.

- Wang Y, et al. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Bioorg Med Chem Lett. 2023.

- Bossio R, et al. N-substituted 2-isocyanoarylacetamides with antimicrobial activity. Arzneimittelforschung. 1992.

- Duke SO, et al. Modern Approaches for the Development of New Herbicides Based on Natural Compounds. J Agric Food Chem. 2020.

- Li Y, et al. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. J Med Chem. 2024.

- Yushyn I, Holota S, Lesyk R. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank. 2022.

- Atrushi KS, Ameen DM, Abachi FT. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. 2023.

- Atrushi KS, Ameen DM, Abachi FT. An Overview of New Acetamide Derivatives in COX-II Inhibitors. Pharm Sci Drug Des. 2023.

- BenchChem.

- Fujinami A, et al. Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)

- Wang M, et al. Synthesis and herbicidal activity of novel N-(2,2,2)

- Sharshira EM, et al.

- Zhang T, et al. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Med Chem Lett. 2015.

- Chen PQ, et al. Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. J Korean Chem Soc. 2013.

- Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. Int J Drug Dev & Res. 2014.

- Wu Y, et al. Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). J Med Chem. 2019.

- A-Hassan AR, et al. Irreversible Kinase Inhibitors Targeting Cysteine Residues and their Applications in Cancer Therapy. Mini Rev Med Chem. 2021.

Sources

- 1. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Irreversible Kinase Inhibitors Targeting Cysteine Residues and their Applications in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. atcc.org [atcc.org]

- 11. researchgate.net [researchgate.net]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. bio.libretexts.org [bio.libretexts.org]

An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 2-chloro-N-(3-ethynylphenyl)acetamide

Foreword

The landscape of modern drug discovery is increasingly focused on the development of targeted therapies that offer enhanced efficacy and reduced off-target effects. Within this paradigm, covalent inhibitors have re-emerged as a powerful modality, capable of achieving high potency and prolonged duration of action. The compound 2-chloro-N-(3-ethynylphenyl)acetamide stands as a compelling candidate for investigation, possessing structural motifs that suggest a specific and potent mechanism of action. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this molecule. Our approach is rooted in a deep understanding of the compound's chemical biology, leveraging its inherent reactivity and structural features to elucidate its molecular targets and biological functions.

Molecular Architecture and Mechanistic Hypotheses

The structure of this compound is a composite of two key functional moieties that inform our strategic approach to target identification:

-

The Chloroacetamide "Warhead": The chloroacetamide group is a well-characterized electrophile that can act as a covalent modifier of nucleophilic amino acid residues within proteins.[1][2] The primary target for such moieties is the thiol group of cysteine residues, which can readily participate in an SN2 reaction to form a stable thioether linkage.[1] This covalent and often irreversible interaction suggests that the compound's biological activity is likely mediated by the direct and lasting inhibition of its protein target(s). Several approved drugs and clinical candidates utilize this reactive group to achieve therapeutic effect.[2][3][4]

-

The 3-Ethynylphenyl Scaffolding: The ethynylphenyl group is a feature found in several kinase inhibitors, most notably the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[5][6] This suggests that the scaffold of this compound may confer affinity for the ATP-binding pocket of protein kinases. Furthermore, the terminal alkyne provides a versatile "click chemistry" handle, a powerful tool for chemical proteomics and target identification.[7]

Based on this structural analysis, we can formulate two primary hypotheses regarding the potential therapeutic targets of this compound:

-

Protein Kinases: The compound may act as a covalent inhibitor of protein kinases, with the ethynylphenyl group guiding it to the ATP-binding site and the chloroacetamide moiety forming a covalent bond with a nearby cysteine residue.

-

Other Cysteine-Containing Proteins: The compound may target other proteins that possess a reactive cysteine in a functionally important region, such as enzymes involved in redox homeostasis (e.g., Glutathione Peroxidase 4 - GPX4) or other signaling pathways.[3][8]

This guide will now detail a multi-pronged experimental strategy to systematically investigate these hypotheses, identify candidate targets, and validate their therapeutic relevance.

A Strategic Framework for Target Identification and Validation

Our approach is designed to be a self-validating system, where data from orthogonal methods are integrated to build a high-confidence profile of the compound's molecular targets. The overall workflow is depicted below:

Caption: Integrated workflow for target identification and validation.

In-Depth Experimental Protocols: Target Identification

Activity-Based Protein Profiling (ABPP)

Rationale: ABPP is a powerful functional proteomic technique used to identify enzyme activities in complex biological samples. In a competitive ABPP experiment, we can identify the targets of our compound by assessing its ability to block the binding of a broad-spectrum covalent probe to its targets.

Experimental Workflow:

Caption: Competitive ABPP workflow for target identification.

Step-by-Step Protocol:

-

Prepare Cell Lysate:

-

Culture cells of interest (e.g., a cancer cell line sensitive to the compound) to ~80% confluency.

-

Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Competitive Inhibition:

-

Aliquot the cell lysate (e.g., 1 mg of protein per sample).

-

Treat the lysates with varying concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.

-

-

Probe Labeling:

-

Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to each sample and incubate for 30 minutes at room temperature.

-

-

Click Chemistry:

-

To each sample, add a click chemistry cocktail containing a biotin-azide reporter tag, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

-

Incubate for 1 hour at room temperature to ligate the biotin tag to the probe.

-

-

Protein Enrichment and Digestion:

-

Enrich the biotin-labeled proteins using streptavidin-coated magnetic beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the peptides in each sample. Proteins that show a dose-dependent decrease in abundance in the compound-treated samples compared to the vehicle control are considered candidate targets.

-

Data Presentation:

| Protein ID | Function | Fold Change (1 µM) | Fold Change (10 µM) | p-value |

| P00533 | EGFR | 0.45 | 0.12 | <0.001 |

| P07333 | GPX4 | 0.85 | 0.55 | <0.05 |

| Q15303 | BTK | 0.51 | 0.18 | <0.001 |

| ... | ... | ... | ... | ... |

Chemical Proteomics via Click Chemistry

Rationale: This approach leverages the terminal alkyne of this compound as a specific tag for its protein targets. After allowing the compound to bind to its targets in cells or lysates, we can use click chemistry to attach a reporter molecule (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.

Experimental Workflow:

Caption: Chemical proteomics workflow using click chemistry.

Step-by-Step Protocol:

-

Cell Treatment:

-

Treat cultured cells with this compound or a DMSO control for a defined period (e.g., 4 hours).

-

-

Cell Lysis and Click Chemistry:

-

Lyse the cells and perform click chemistry as described in the ABPP protocol to attach a biotin tag to the compound-bound proteins.

-

-

Enrichment, Digestion, and Analysis:

-

Proceed with streptavidin enrichment, on-bead digestion, and LC-MS/MS analysis as outlined previously.

-

Proteins that are significantly enriched in the compound-treated sample compared to the control are identified as candidate targets.

-

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique for assessing target engagement in a cellular context. The principle is that a protein's thermal stability changes upon ligand binding. By heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining, we can detect these shifts.

Experimental Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with the compound or vehicle control.

-

Harvest and lyse the cells.

-

-

Thermal Challenge:

-

Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

-

Separation of Soluble and Aggregated Protein:

-

Centrifuge the samples to pellet the heat-denatured, aggregated proteins.

-

-

Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the abundance of specific proteins at each temperature using Western blotting or perform a proteome-wide analysis using mass spectrometry (MS-CETSA).

-

A target protein will show increased thermal stability (i.e., more protein remains soluble at higher temperatures) in the compound-treated samples.

-

In-Depth Experimental Protocols: Target Validation

In Vitro Enzyme Inhibition Assays

Rationale: Once candidate targets are identified, it is crucial to confirm direct functional inhibition using purified proteins.

Step-by-Step Protocol (Example for a Kinase):

-

Obtain Purified Protein:

-

Source recombinant, purified active kinase (the candidate target).

-

-

Kinase Activity Assay:

-

Set up a reaction mixture containing the kinase, its specific substrate peptide, and ATP in a suitable buffer.

-

Add varying concentrations of this compound.

-

Incubate for a defined period.

-

Measure kinase activity using a suitable method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that quantifies the remaining ATP.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

-

Western Blotting for Pathway Analysis

Rationale: To confirm that target engagement in cells leads to the expected biological consequence, we can use Western blotting to monitor the phosphorylation status of downstream substrates of the target protein.

Step-by-Step Protocol (Example for an EGFR Inhibitor):

-

Cell Treatment and Lysis:

-

Treat cells with the compound for various times and at different concentrations.

-

Lyse the cells and quantify the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated form of the target (e.g., p-EGFR) and its downstream effectors (e.g., p-AKT, p-ERK), as well as antibodies for the total protein levels as loading controls.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

-

Data Analysis:

-

Quantify the band intensities to determine the change in phosphorylation of the signaling proteins upon compound treatment. A successful target engagement should lead to a dose- and time-dependent decrease in the phosphorylation of the target and its downstream substrates.

-

Cellular Phenotypic Assays

Rationale: These assays aim to link the molecular mechanism of action to a cellular outcome, such as cell death or growth inhibition.

Step-by-Step Protocol (Example for Ferroptosis Induction):

-

Cell Viability Assay:

-

Treat cells with a dose range of the compound and measure cell viability using an MTT or CellTiter-Glo assay to determine the EC50.

-

-

Lipid Peroxidation Assay:

-

Treat cells with the compound and a known ferroptosis inducer (e.g., RSL3) as a positive control.[3]

-

Measure lipid peroxidation using a fluorescent probe like C11-BODIPY 581/591 by flow cytometry or fluorescence microscopy. An increase in the green fluorescence of the probe indicates lipid peroxidation, a hallmark of ferroptosis.

-

-

Rescue Experiments:

-

Co-treat cells with the compound and specific inhibitors of ferroptosis, such as ferrostatin-1 (a lipid radical trapping agent) or deferoxamine (an iron chelator).

-

If the compound induces ferroptosis, its cytotoxic effects should be rescued by these inhibitors.

-

Conclusion and Forward Look

The systematic application of the methodologies outlined in this guide will enable a comprehensive characterization of the therapeutic targets of this compound. By integrating data from orthogonal approaches—spanning from broad, unbiased proteomic screening to specific, hypothesis-driven validation—researchers can build a robust and compelling case for the compound's mechanism of action. This foundational knowledge is paramount for the strategic development of this promising molecule into a novel therapeutic agent. The journey from a compound of interest to a clinically validated drug is arduous, but it begins with a clear and scientifically rigorous understanding of its molecular targets, a process this guide is designed to facilitate.

References

-

Taylor & Francis. (n.d.). Chloroacetamide – Knowledge and References. Retrieved from [Link][1]

-

de Oliveira, F. W. F., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. PLoS ONE, 17(6), e0268430. [Link][9]

-

Talele, T. T. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625–5661. [Link][7]

-

Wild, S., et al. (2022). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine, 14(11), e16132. [Link][8]

-

Randolph, J. T., et al. (2023). Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo. Journal of Medicinal Chemistry, 66(6), 3852–3865. [Link][3]

-

Hisaoka, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13833–13845. [Link][4]

-

Çankaya, N., et al. (2023). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link][10]

-

Unknown. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link][11]

-

Unknown. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link][12]

-

National Center for Biotechnology Information. (n.d.). Erlotinib. PubChem. [Link][5]

-

Bum-Erdene, K., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 14(9), 1645–1656. [Link][13]

-

PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link][14]

-

Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link][15]

-

Piergies, N., et al. (2019). The optimized molecular structure of erlotinib drug [N-(3-ethynylphenyl)... ResearchGate. [Link][6]

-

National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PubMed Central. [Link][16]

-

Unknown. (2025). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. ResearchGate. [Link][17]

-

Shan, L. (2009). [11C] N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine. Molecular Imaging and Contrast Agent Database (MICAD). [Link][18]

-

Demchenko, A. M., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 28(14), 5373. [Link][19]

-

National Center for Biotechnology Information. (2009). [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine. Molecular Imaging and Contrast Agent Database (MICAD). [Link][20]

-

de Macêdo, I. M. M., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2), e20210141. [Link][21]

-

Matiichuk, V., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2022(2), M1382. [Link][22]/2022/2/M1382) [cite: 22]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpsr.info [ijpsr.info]

- 12. researchgate.net [researchgate.net]

- 13. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. prepchem.com [prepchem.com]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. [11C] N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide [mdpi.com]

In Vitro Screening of 2-chloro-N-(3-ethynylphenyl)acetamide: A Technical Guide

Introduction

In the landscape of contemporary drug discovery, the identification of novel molecular entities with therapeutic potential is a paramount objective. The compound 2-chloro-N-(3-ethynylphenyl)acetamide presents a compelling case for thorough in vitro evaluation. Its chemical architecture, featuring both a reactive chloroacetamide group and an ethynyl moiety, suggests the potential for covalent interaction with biological targets and diverse pharmacological activities. The chloroacetamide functional group is a well-known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins.[1][2] The ethynyl group, while less reactive, can also participate in various biological interactions and has been found in compounds with cytotoxic and other pharmacological properties.[3][4][5]

This technical guide provides a comprehensive framework for the in vitro screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to elucidating the compound's biological activity profile. The methodologies described herein are grounded in established principles of pharmacology and biochemistry, emphasizing the importance of robust experimental design and data interpretation.

Rationale for Screening: Structural Insights and Potential Activities

The chemical structure of this compound provides the foundational rationale for its screening cascade. The presence of the electrophilic chloroacetamide group strongly suggests the possibility of covalent inhibition of enzymes, a mechanism that can lead to high potency and prolonged duration of action.[6][7] Covalent inhibitors have seen a resurgence in drug development, with several approved drugs targeting kinases and other enzymes.[8]

The ethynylphenyl component of the molecule contributes to its overall physicochemical properties, such as lipophilicity and aromatic interactions, which will influence its binding to target proteins and its ability to cross cellular membranes. Acetylenic compounds themselves have been shown to exhibit a range of biological effects, including cytotoxic activity against cancer cell lines.[3][4]

Given these structural features, the in vitro screening strategy for this compound should be multi-faceted, encompassing assessments of:

-

General Cytotoxicity: To determine the compound's overall effect on cell viability and establish a therapeutic window.

-

Covalent Binding Potential: To confirm the reactivity of the chloroacetamide moiety with nucleophilic residues.

-

Target-Based Enzyme Inhibition: To identify specific enzymes that are inhibited by the compound.

-

Phenotypic Screening: To uncover unexpected biological activities in cell-based models of disease.

This guide will detail the experimental workflows and methodologies for each of these key areas of investigation.

Experimental Workflows and Protocols

The in vitro screening of this compound should follow a logical progression, starting with broad assessments of activity and moving towards more specific, target-based assays.

Overall Screening Workflow

Caption: High-level workflow for the in vitro screening of this compound.

PART 1: General Cytotoxicity Assessment

The initial step in characterizing any new compound is to assess its general cytotoxicity across a range of cell lines. This provides crucial information about its potential therapeutic index and guides the concentration ranges for subsequent assays.

Recommended Cell Lines:

A diverse panel of human cancer cell lines should be employed to identify potential tissue-specific effects. A starting panel could include:

-

HepG2 (Liver Carcinoma): To assess potential hepatotoxicity.[9][10]

-

A549 (Lung Carcinoma): A common model for lung cancer.

-

MCF-7 (Breast Carcinoma): A well-characterized estrogen receptor-positive breast cancer line.[11]

-

PANC-1 (Pancreatic Carcinoma): A model for a typically aggressive cancer.[11]

-

A normal, non-cancerous cell line (e.g., HEK293 or primary cells): To assess selectivity for cancer cells.[4]

Protocol: Resazurin-Based Cytotoxicity Assay

The resazurin (alamarBlue) assay is a robust and sensitive method for measuring cell viability.[9]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be wide, for example, from 0.01 µM to 100 µM. Add the compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).

-

Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data as a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation:

| Cell Line | IC50 (µM) of this compound |

| HepG2 | [Insert Value] |

| A549 | [Insert Value] |

| MCF-7 | [Insert Value] |

| PANC-1 | [Insert Value] |

| HEK293 | [Insert Value] |

PART 2: Assessment of Covalent Binding

Given the presence of the chloroacetamide moiety, it is critical to determine if this compound acts as a covalent inhibitor.

Thiol Reactivity Assay

A simple and effective way to assess the intrinsic reactivity of the electrophilic warhead is to measure its reaction rate with a model thiol, such as glutathione (GSH).[8]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of this compound and GSH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Reaction Initiation: Mix the compound and GSH solutions at defined concentrations.

-

Time-Course Monitoring: Monitor the depletion of GSH over time using a thiol-reactive fluorescent probe (e.g., ThioGlo™) or by LC-MS to detect the formation of the compound-GSH adduct.

-

Data Analysis: Calculate the second-order rate constant for the reaction.

Mass Spectrometry-Based Covalent Binding Assay

To confirm covalent adduction to a target protein, intact protein mass spectrometry is the gold standard.[1][12]

Step-by-Step Methodology:

-

Incubation: Incubate a model protein rich in cysteine residues (e.g., bovine serum albumin or a specific enzyme of interest) with this compound at various concentrations and for different time points.

-

Sample Preparation: Desalt the protein sample to remove excess compound and buffer salts.

-

Mass Spectrometry Analysis: Analyze the intact protein using electrospray ionization mass spectrometry (ESI-MS).

-

Data Analysis: Look for a mass shift in the protein corresponding to the molecular weight of the compound, which indicates covalent modification. The extent of modification can be quantified by comparing the peak intensities of the unmodified and modified protein.

PART 3: Target-Based and Phenotypic Screening

Enzyme Inhibition Assays

Based on the structural alerts and potential for covalent modification, a panel of enzymes, particularly those with a cysteine in the active site, should be screened. This could include:

-

Kinases: Many kinases have a cysteine residue in or near the ATP-binding pocket.

-

Proteases: Cysteine proteases are a well-known class of enzymes susceptible to covalent inhibition.

-

Deubiquitinating Enzymes (DUBs): These enzymes often have a catalytic cysteine.[1]

The choice of specific enzymes can be guided by literature precedents for similar chemical scaffolds or through computational docking studies.[5][13] Standard enzymatic assays (e.g., fluorescence, luminescence, or absorbance-based) can be adapted to assess inhibition by this compound. For covalent inhibitors, it is important to perform time-dependent inhibition assays to determine the kinetic parameters kinact and KI.[6][14]

Phenotypic Screening

Phenotypic screening in disease-relevant cellular models can uncover novel mechanisms of action. For example, if cytotoxicity is observed in cancer cell lines, further investigation into the mechanism of cell death is warranted.

Apoptosis vs. Necrosis Assay:

This can be performed using annexin V and propidium iodide staining followed by flow cytometry or fluorescence microscopy.

Signaling Pathway Analysis

Caption: Potential mechanism of action of this compound.

Conclusion

The in vitro screening of this compound requires a systematic and multi-pronged approach. By progressing from broad cytotoxicity profiling to specific covalent binding and target-based assays, a comprehensive understanding of its biological activity can be achieved. The methodologies outlined in this guide provide a robust framework for this investigation, emphasizing scientific rigor and logical experimental design. The data generated from these studies will be instrumental in determining the therapeutic potential of this compound and guiding future drug development efforts.

References

-

A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link][6]

-

Reversible Covalent Inhibitor Binding Assay. Domainex. [Link][12]

-

From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

-

Technologies for Direct Detection of Covalent Protein–Drug Adducts. National Institutes of Health. [Link][8]

-

Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida. British Journal of Pharmacology, 153(5), 876-884. [Link][3]

-

A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. [Link][14]

-

Identification of Food-Derived Electrophilic Chalcones as Nrf2 Activators Using Comprehensive Virtual Screening Techniques. MDPI. [Link]

-

High-Throughput Virtual Screening of Compounds with Electrophilic Fragments for New Potential Covalent Inhibitors of Bacterial Proteins. MDPI. [Link][13]

-

Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida. National Institutes of Health. [Link][4]

-

Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. [Link]

-

Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. National Institutes of Health. [Link][7]

-

An improved resazurin-based cytotoxicity assay for hepatic cells. In Vitro & Molecular Toxicology, 14(4), 255-265. [Link][9]

-

Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. National Institutes of Health. [Link][1]

-

Computational and experimental studies to discover a promising lead compound, chemically related to natural acetylene acetogenins from Porcelia macrocarpa, against amastigotes of Leishmania (L.) infantum. Medicinal Chemistry Research, 32(1), 1-12. [Link][5]

-

Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(11), 3298-3302. [Link][10]

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. National Institutes of Health. [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. National Institutes of Health. [Link]

-

(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

-

Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. ResearchGate. [Link][11]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link][2]

-

This compound (C10H8ClNO). PubChemLite. [Link]

-

2-Chloro-N-(3-chlorophenyl)acetamide. National Institutes of Health. [Link]

-

2-chloro-N-(3-methoxyphenyl)acetamide. PubChem. [Link]

-

2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem. [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health. [Link]

Sources

- 1. Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational and experimental studies to discover a promising lead compound, chemically related to natural acetylene acetogenins from Porcelia macrocarpa, against amastigotes of Leishmania (L.) infantum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An improved resazurin-based cytotoxicity assay for hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]

- 13. High-Throughput Virtual Screening of Compounds with Electrophilic Fragments for New Potential Covalent Inhibitors of Bacterial Proteins [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Cytotoxicity Assessment of 2-chloro-N-(3-ethynylphenyl)acetamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct preliminary cytotoxicity studies of the novel compound, 2-chloro-N-(3-ethynylphenyl)acetamide. By integrating established methodologies with a mechanistic understanding of related chloroacetamide compounds, this document outlines a scientifically rigorous approach to evaluating the cytotoxic potential of this molecule.

Introduction and Scientific Context

This compound belongs to the broader class of N-aryl 2-chloroacetamides, a group of compounds recognized for their diverse biological activities, including herbicidal, antimicrobial, and potential anticancer properties.[1][2] The core chemical scaffold, chloroacetamide, is a known electrophilic agent, a characteristic that underpins its biological effects.[3][4] The introduction of a 3-ethynylphenyl substituent introduces unique structural and electronic features that may modulate its reactivity and cellular interactions, warranting a thorough investigation of its cytotoxic profile.

The ethynyl group, a terminal alkyne, can participate in various chemical reactions, including "click chemistry," making this molecule a potential tool for chemical biology studies or a candidate for targeted drug delivery systems. However, this reactivity also necessitates a careful evaluation of its inherent toxicity. This guide will provide the foundational experimental workflows to characterize the cytotoxic effects of this compound.

Postulated Mechanism of Action: An Electrophilic-Nucleophilic Interaction

The cytotoxicity of chloroacetamide and its derivatives is primarily attributed to their nature as soft electrophiles.[3][5] The electron-withdrawing chlorine atom renders the adjacent carbon atom susceptible to nucleophilic attack by biological macromolecules.[6] This covalent interaction can irreversibly inhibit the function of critical cellular proteins.[3]

A key molecular target for chloroacetamides is the class of enzymes known as very-long-chain fatty acid elongases.[7][8] These enzymes possess a conserved cysteine residue in their active site, which acts as a nucleophile. The chloroacetamide moiety can form a covalent bond with the sulfhydryl group of this cysteine, leading to enzyme inactivation.[8]

The proposed mechanism of action for this compound follows this established paradigm. The compound is expected to act as an electrophile, targeting nucleophilic residues in cellular proteins, thereby disrupting their function and leading to cytotoxicity.

Caption: Experimental workflow for preliminary cytotoxicity studies.

Compound Synthesis and Preparation

The synthesis of this compound can be achieved through the reaction of 3-ethynyl aniline with chloroacetyl chloride. [1][9]The purity of the synthesized compound should be confirmed using techniques such as NMR and mass spectrometry. For cytotoxicity studies, a stock solution of the compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored at -20°C.

Cell Line Selection and Culture

The choice of cell lines should be guided by the intended application of the compound. For general cytotoxicity screening, a panel of cell lines representing different tissue origins is recommended (e.g., HeLa for cervical cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for assessing selectivity). Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C and 5% CO2.

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well cell culture plates

-

Selected cell lines

-

Complete culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Complementary Assays

To corroborate the findings from the MTT assay, the following assays are recommended:

-

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing an indication of compromised cell membrane integrity.

-

Live/Dead Viability/Cytotoxicity Assay: This fluorescence-based assay uses two probes (e.g., calcein-AM and ethidium homodimer-1) to simultaneously stain live and dead cells, allowing for direct visualization and quantification of cytotoxicity.

Data Presentation and Interpretation

The results of the cytotoxicity assays should be presented in a clear and concise manner. A dose-response curve should be generated for each cell line and time point.

Table 1: Hypothetical IC50 Values for this compound

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HeLa | 24 | 52.3 |

| 48 | 25.1 | |

| 72 | 12.8 | |

| A549 | 24 | 68.9 |

| 48 | 33.4 | |

| 72 | 18.2 | |

| HEK293 | 24 | >100 |

| 48 | 85.6 | |

| 72 | 62.1 |

Interpretation:

The hypothetical data in Table 1 would suggest that this compound exhibits time- and dose-dependent cytotoxicity against the cancer cell lines HeLa and A549. The lower IC50 values at longer incubation times indicate a cumulative effect. The higher IC50 values in the non-cancerous HEK293 cell line might suggest some degree of selectivity towards cancer cells, a desirable characteristic for a potential therapeutic agent.

Conclusion and Future Directions

This guide provides a robust framework for the initial cytotoxic evaluation of this compound. The proposed experimental workflow, grounded in the established reactivity of the chloroacetamide class of compounds, will enable a thorough assessment of its cytotoxic potential.

Should the preliminary studies indicate significant and selective cytotoxicity, further investigations would be warranted. These could include:

-

Mechanism of Action Studies: Investigating the specific cellular targets and pathways affected by the compound.

-

Apoptosis Assays: Determining if the observed cell death occurs via apoptosis or necrosis.

-

In Vivo Studies: Evaluating the efficacy and toxicity of the compound in animal models.

By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data that will be crucial for the continued development and characterization of this compound.

References

-

LoPachin, R. M., & Gavin, T. (2019). Mechanisms of Soft and Hard Electrophile Toxicities. Toxicology, 414, 24-38. [Link]

-

Beyond Benign. (n.d.). Electrophilic Reactions. Retrieved from [Link]

-

Gubry, T., et al. (2020). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. Antioxidants, 9(11), 1083. [Link]

-

LoPachin, R. M., & Gavin, T. (2019). Mechanisms of soft and hard electrophile toxicities. Toxicology, 414, 24-38. [Link]

-

Kalyanaraman, B., et al. (2018). Reactive Chemicals and Electrophilic Stress in Cancer: A Minireview. Cancers, 10(11), 434. [Link]

-

Böger, P. (2023). Mode of Action for Chloroacetamides and Functionally Related Compounds. In Herbicide Resistance in Weeds and Crops. IntechOpen. [Link]

-

Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3417-3444. [Link]

-

Patel, N. B., & Patel, J. C. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 138-143. [Link]

-

ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem Compound Database. Retrieved from [Link]

-

Falfushynska, H., et al. (2023). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLD. ScienceRise: Pharmaceutical Science, (1(53)), 72-81. [Link]

-

ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

-

Somashekara, B., et al. (2023). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. International Journal of Drug Development and Research, 15(3), 1-8. [Link]

-

Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

-

MDPI. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Retrieved from [Link]

-

de Oliveira, A. C. S., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

-

Aliyeva, S. G., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX- A Multidisciplinary Peer Reviewed Journal, 6(12), 486-490. [Link]

-

PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Soft and Hard Electrophile Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beyondbenign.org [beyondbenign.org]

- 5. Mechanisms of soft and hard electrophile toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-chloro-N-(3-ethynylphenyl)acetamide in Biological Buffers

Introduction

The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability under physiological conditions. These parameters are fundamental determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies required to assess the solubility and stability of 2-chloro-N-(3-ethynylphenyl)acetamide , a compound of interest in contemporary drug discovery programs.

The structure of this compound, featuring a reactive chloroacetamide group and a terminal ethynyl moiety, presents unique challenges and considerations for its development. The chloroacetamide group is a known electrophile, potentially susceptible to nucleophilic attack and hydrolysis, while the ethynyl group can undergo various chemical transformations. Therefore, a rigorous evaluation of its behavior in biologically relevant media is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework of experimental protocols and theoretical considerations for characterizing this and similar molecules.

Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₈ClNO | Defines the elemental composition. |

| Molecular Weight | 193.63 g/mol | Influences diffusion and membrane permeability. |

| logP (Octanol-Water Partition Coefficient) | 2.7 | Indicates lipophilicity; affects solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Predicts passive molecular transport through membranes. |

| pKa (acidic) | 14.5 (estimated amide N-H) | Indicates potential for ionization at physiological pH. |

| pKa (basic) | Not applicable | No strong basic centers. |

Note: The predicted values are for 2-chloro-N-(3-ethenylphenyl)acetamide and serve as an approximation for this compound.[1]

Solubility Assessment: A Two-Tiered Approach

Aqueous solubility is a critical factor for oral drug absorption. In the early stages of drug discovery, a tiered approach to solubility assessment is often employed, starting with high-throughput kinetic solubility screens, followed by the more resource-intensive, but definitive, thermodynamic solubility determination for promising candidates.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. This method is amenable to high-throughput screening and provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions, mimicking the initial dissolution phase in the gastrointestinal tract.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Buffer Preparation: Prepare a panel of biologically relevant buffers, such as:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Tris-HCl, pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

-

Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

-

-

Assay Plate Preparation: In a clear-bottomed 96-well plate, add 198 µL of each buffer to designated wells.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%. This rapid addition can induce precipitation of insoluble compounds.

-

Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle agitation.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: Compare the nephelometric signal of the test compound to that of a known soluble and a known insoluble control compound to classify its kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the most common approach for this determination.

Experimental Protocol: Shake-Flask Method

-

Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired biological buffer.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the incubation period.

-

Separation of Undissolved Solid: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as the HPLC-UV method described in the "Analytical Methodologies" section.

-

Data Reporting: Express the thermodynamic solubility in µg/mL or µM.

Stability Assessment in Biological Buffers

The chemical stability of a drug candidate in biological fluids is crucial for its therapeutic efficacy and safety. Instability can lead to a loss of potency and the formation of potentially toxic degradation products.

Short-Term Stability Study

This study assesses the stability of this compound in various buffers over a typical experimental timeframe (e.g., up to 48 hours) at physiological temperature.

Experimental Protocol: HPLC-Based Stability Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Working Solution Preparation: Dilute the stock solution into the selected biological buffers (e.g., PBS pH 7.4, SGF pH 1.2) to a final concentration within the linear range of the analytical method (e.g., 10 µM).

-

Incubation: Aliquot the working solutions into separate vials for each time point and incubate them in a temperature-controlled environment at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a vial for each condition.

-

Sample Quenching and Storage: Immediately quench any further degradation by adding an equal volume of cold acetonitrile or methanol. Store the samples at -20°C until analysis.

-

Analysis: Analyze the samples by HPLC-UV to determine the percentage of the parent compound remaining relative to the T=0 sample.

Data Presentation: Illustrative Stability Data

| Buffer | pH | Temperature (°C) | % Remaining at 24h | % Remaining at 48h |

| PBS | 7.4 | 37 | 95.2 | 88.7 |

| SGF | 1.2 | 37 | 98.5 | 96.1 |

Note: Data is for illustrative purposes only.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the degradation pathways of a drug substance.[1][2][3][4][5] This is crucial for developing stability-indicating analytical methods.

Protocol for Forced Degradation

-

Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for up to 24 hours.

-

Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for up to 24 hours.

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.

-

Photostability: Expose the compound in solution to a combination of UV and visible light as per ICH Q1B guidelines.

Samples from each condition are analyzed by LC-MS to identify and characterize the degradation products.

Potential Degradation Pathways

The chloroacetamide moiety is susceptible to hydrolysis, particularly under basic conditions, which would cleave the amide bond or substitute the chloride. The ethynyl group is generally more stable but can undergo hydration or oxidation under certain conditions.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of the parent compound and the detection of any degradation products.

High-Performance Liquid Chromatography (HPLC-UV)

A reverse-phase HPLC method with UV detection is the workhorse for solubility and stability studies.

Exemplary HPLC-UV Method

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown degradation products formed during stability studies.[6][7][8][9] It provides molecular weight information and fragmentation patterns that can be used to elucidate the structures of the degradants.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of early-stage drug development. For a novel compound such as this compound, with its inherent chemical functionalities, a proactive and rigorous assessment is critical. The protocols and methodologies outlined in this guide provide a robust framework for obtaining the essential data needed to make informed decisions, de-risk potential liabilities, and guide the optimization of lead compounds. By integrating these studies early in the discovery pipeline, researchers can significantly enhance the probability of advancing safe and efficacious molecules toward clinical development.

References

-